Trem2-IN-1
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Overview
Description
Trem2-IN-1 is a small molecule inhibitor targeting the triggering receptor expressed on myeloid cells 2 (TREM2). TREM2 is a transmembrane receptor primarily expressed in microglia and macrophages, playing a crucial role in immune response regulation. This compound has garnered significant attention due to its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer’s disease, and its role in modulating immune responses in various pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trem2-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s specificity and potency.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key steps include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Trem2-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Trem2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of TREM2 inhibitors.
Biology: Investigated for its role in modulating microglial activity and immune responses in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to modulate TREM2 activity and reduce neuroinflammation.
Mechanism of Action
Trem2-IN-1 exerts its effects by binding to the TREM2 receptor, inhibiting its activity. This inhibition disrupts the downstream signaling pathways mediated by adaptor proteins such as DNAX activation protein 12 (DAP12) and spleen tyrosine kinase (SYK). By blocking these pathways, this compound reduces the activation of microglia and macrophages, leading to decreased neuroinflammation and modulation of immune responses .
Comparison with Similar Compounds
Sulfavant A: A synthetic TREM2 ligand that modulates immune responses by binding to TREM2.
TREM2 Agonists: Compounds that activate TREM2, leading to enhanced microglial activity and potential therapeutic benefits in neurodegenerative diseases
Uniqueness of Trem2-IN-1: this compound is unique due to its specific inhibitory action on TREM2, making it a valuable tool for studying the role of TREM2 in various pathological conditions. Unlike agonists, this compound provides insights into the effects of TREM2 inhibition, offering potential therapeutic applications in diseases characterized by excessive microglial activation and neuroinflammation .
Properties
Molecular Formula |
C46H70N2O20Pt |
---|---|
Molecular Weight |
1166.1 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalic acid;4-oxo-4-[[(4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid;platinum(2+) |
InChI |
InChI=1S/2C19H28O8.C6H12N2.C2H2O4.Pt/c2*1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*10-13,16-17H,4-9H2,1-3H3,(H,20,21);5-8H,1-4H2;(H,3,4)(H,5,6);/q;;-2;;+2/t2*10-,11-,12+,13+,16+,17-,18?,19-;5-,6-;;/m111../s1 |
InChI Key |
GAQVAMJQDZFXNP-UUGSLLJUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
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